N-{3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide
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Overview
Description
N-(3-{1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is a complex organic compound that features a benzodiazole core linked to a furan ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Dichlorophenyl Group: The next step involves the introduction of the 2,6-dichlorophenyl group. This can be done via a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Linking the Propyl Chain: The propyl chain is then introduced through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with 3-bromopropylamine.
Formation of the Furan Carboxamide: Finally, the furan-2-carboxylic acid is coupled with the amine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
N-(3-{1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(3-{1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)benzamide: Similar structure but with a benzamide group instead of a furan carboxamide.
N-(3-{1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(3-{1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is unique due to the presence of the furan ring, which can impart distinct electronic and photophysical properties compared to its benzamide and thiophene analogs. This uniqueness makes it a valuable compound for exploring new applications in various scientific fields.
Properties
Molecular Formula |
C22H19Cl2N3O2 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[3-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19Cl2N3O2/c23-16-6-3-7-17(24)15(16)14-27-19-9-2-1-8-18(19)26-21(27)11-4-12-25-22(28)20-10-5-13-29-20/h1-3,5-10,13H,4,11-12,14H2,(H,25,28) |
InChI Key |
PUYPUAQIATZUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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